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Introduction to Nimesulide and Dissolution Testing

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) classified as Class II under the
Biopharmaceutical Classification System (BCS), indicating it has low solubility and high permeability [1]
[2]. For BCS Class II drugs, the dissolution rate is the critical step limiting drug absorption and
bioavailability. Therefore, a well-validated dissolution method is essential to ensure product quality and

predictable in vivo performance [1].

This document outlines a validated dissolution testing method for Nimesulide capsules, which has been
shown to effectively discriminate between formulations of different quality, such as commercial tablets and

compounding capsules [3].

Analytical Method and Validation for Nimesulide
Capsules

A validated analytical method is the foundation for obtaining reliable dissolution data.

UV-VIS Spectrophotometry
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Research supports the use of UV-VIS spectrophotometry as a suitable and validated alternative to HPL.C for

the analysis of Nimesulide in dissolution samples [1] [3].

e Principle: The method exploits the ionization of Nimesulide in a strong base, leading to a
batocromic effect (red shift) in its maximum absorption wavelength, which provides specificity [1].

¢ Procedure: Dissolution samples are treated with 1 N NaOH solution (1:10 v/v) to promote complete
ionization. The resulting solution is then analyzed at 395 nm or 397 nm [1].

e Validation: The method must be validated per ICH guidelines. The following table summarizes key
validation parameters as demonstrated in studies:

Validation
Protocol & Results

Parameter

Specificity Confirmed by comparing results with an HPLC reference method and through the
standard addition method, showing no interference from excipients [1].

Linearity Linear in the range of 5-30 pg/mL. Correlation coefficients (R?) were typically
>0.999 [1] [3].

Accuracy Evaluated via standard addition method. Recovery rates for different commercial
products ranged from 98-102% [1].

Precision High precision demonstrated with low relative standard deviation (RSD) values for
both repeatability and intermediate precision [1] [3].

Filter Two-tier filtration (e.g., 10-um polyethylene pre-filter followed by 0.45-pym PVDF

Adsorption membrane) showed no significant drug adsorption [1].

Development of the Dissolution Test Method

The dissolution test's discriminatory power depends on carefully selected conditions that mimic the

physiological environment while ensuring sink conditions.

Apparatus

e Type: USP Apparatus 2 (Paddle) [3].
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e Speed: 50 rpm [3].
e Volume: 900 mL of dissolution medium [3].
e Temperature: 37.0 £ 0.5 °C [3].

Dissolution Media

Due to the low solubility of Nimesulide, surfactants are necessary to achieve sink conditions. The following

media have been successfully used and validated:

Dissolution Medium Composition Rationale

Simulated Intestinal Fluid SIF pH 6.8 with 1.0-1.5% Provides a physiologically relevant pH
(SIF), pH 6.8 + Polysorbate (w/v) Polysorbate 80 (P80) and uses a safe, common surfactant to

80 [1]. enhance solubility.
Aqueous Solution with Water with 1% (w/v) A robust medium that provides strong
SLS Sodium Lauryl Sulfate solubilizing power and good

(SLS) [1] [3]. discriminatory capacity.
Phosphate Buffer, pH 7.4 Phosphate Buffer pH 7.4 A higher pH medium that can be useful
+ P80 with 1% (w/v) P80 [1]. for discriminating between formulations.

Discriminatory Power

This method has proven effective in distinguishing product quality. A study showed that while all tested
commercial tablet formulations released over 75% of Nimesulide within 5 minutes, several compounding
capsule formulations failed to reach 75% release even after 45 minutes, highlighting critical differences in

product performance linked to excipient composition [3].

The relationship between Nimesulide's properties and the method development strategy is summarized in the

following diagram:
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Diagram 1: Logic flow for developing a dissolution method for Nimesulide, a poorly soluble drug.

Detailed Experimental Protocol
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Here is a step-by-step protocol for conducting the dissolution test for Nimesulide capsules.
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(1. PreparatiorD

Prepare 900 mL of dissolution
medium (e.g., 1% SLS).
Deaerate if necessary.

l

Pre-heat media and
calibrate apparatus (37°C, 50 rpm).

(2. Test ExecutiorD

Place one capsule per vessel.
Start rotation at 50 rpm.

'

Withdraw samples at
time intervals (e.g., 5, 10, 15, 30, 45 min).

l

(3. Sample Analysis)

'

Filter sample immediately
(0.45 um PVDF filter).

'

Dilute aliquot and treat
with IN NaOH (1:10 v/v).
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using validated UV method.

l

Calculate % drug released
using a standard curve.

[Measure absorbance at 395 nmj

Click to download full resolution via product page

Diagram 2: Step-by-step workflow for the dissolution test procedure for Nimesulide capsules.

Acceptance Criteria

For quality control purposes, a common acceptance criterion is that not less than 75% (Q) of the labeled
amount of Nimesulide is dissolved within 45 minutes [3]. This criterion was used to differentiate compliant

tablets from non-compliant compounding capsules.

Conclusion

This application note provides a comprehensive and validated protocol for the dissolution profiling of
Nimesulide capsules. The use of surfactant-enhanced media, coupled with a specific and precise UV-VIS
spectrophotometric method, ensures the development of a discriminatory test that is critical for assessing the

quality and in vivo performance of this BCS Class II drug.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [analytical method validation for Nimesulide capsule dissolution
profiling]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b537235#analytical-method-validation-for-nimesulide-capsule-

dissolution-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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